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molecular formula C5H10N2O2 B8659893 1-Methoxycarbonyl-2-isopropylidene hydrazine

1-Methoxycarbonyl-2-isopropylidene hydrazine

Cat. No. B8659893
M. Wt: 130.15 g/mol
InChI Key: BKFWJZAPCJDHCD-UHFFFAOYSA-N
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Patent
US08088368B2

Procedure details

N′-Isopropylidene-hydrazine-carboxylic acid methyl ester (6.45 g) were dissolved in ethanol (50 mL) and acetic acid (50 mL). PtO2 (0.231 g) was added, and reaction was stirred at room temperature for 22 hours under an atmosphere of hydrogen. Mixture was evaporated under vacuum, giving N′-Isopropyl-hydrazine-carboxylic acid methyl ester (5.08 g, 77%) as a white solid.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.231 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([NH:5][N:6]=[C:7]([CH3:9])[CH3:8])=[O:4]>C(O)C.C(O)(=O)C.O=[Pt]=O>[CH3:1][O:2][C:3]([NH:5][NH:6][CH:7]([CH3:9])[CH3:8])=[O:4]

Inputs

Step One
Name
Quantity
6.45 g
Type
reactant
Smiles
COC(=O)NN=C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.231 g
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 22 hours under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
Mixture was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
COC(=O)NNC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.08 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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